1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Overview
Description
1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a chemical compound that is part of the isobenzofuran family. This family of compounds is characterized by a fused benzene and furan ring system, which can be modified to produce a variety of derivatives with different properties and potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of related isobenzofuran derivatives has been explored in various studies. For instance, the efficient synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes from enaminoketones of 2′-carboxamidodeoxybenzoins has been demonstrated, showcasing the ability to transform these compounds into isochromene derivatives under weakly acidic conditions, with the advantages of mild reaction conditions, simple work-up, short reaction times, and high yields . Additionally, a combination of copper(II)-catalyzed asymmetric Henry reaction with gold(I)-mediated cycloisomerization has been used to synthesize optically active 1H-isochromenes and 1,3-dihydroisobenzofurans, indicating a versatile approach to creating chiral versions of these compounds .
Molecular Structure Analysis
The molecular structure of isobenzofuran derivatives can be complex and diverse. X-ray structure analysis has been employed to determine the structure of reaction products involving isobenzofuran derivatives, such as the reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine, leading to the identification of specific dibenzo[b,i]-1,4,8,11-tetraazacyclotetradeca derivatives . This highlights the importance of structural analysis in understanding the chemistry of these compounds.
Chemical Reactions Analysis
Isobenzofuran derivatives can undergo various chemical reactions. For example, the photochemical reaction of a stable isobenzofuran derivative, 4,5,7-tri-t-butylisobenzofuran, resulted in the formation of a cyclopropene carbaldehyde as a primary product, rather than the expected Dewar isobenzofuran . This indicates that the reactivity of these compounds can lead to unexpected products, which is significant for the development of new synthetic pathways and materials.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde are not detailed in the provided papers, the studies on related compounds suggest that these properties can be influenced by the substituents on the isobenzofuran core. The presence of electron-donating or electron-withdrawing groups can affect the regioselectivity of cyclization reactions, as seen in the synthesis of 1H-isochromenes and 1,3-dihydroisobenzofurans . These properties are crucial for tailoring the behavior of these compounds for specific applications.
Scientific Research Applications
Facile Synthesis and Antioxidant Evaluation of Heterocycles
- Isoxazolone derivatives, including 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, demonstrate significant biological and medicinal properties, serving as intermediates for the synthesis of various heterocycles. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones was explored using a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3, revealing that this compound can be synthesized in an environmentally friendly manner through multi-component reactions (Laroum et al., 2019).
Chemical Transformation of Heterocyclic Rings
- 1,3,4-Oxadiazole, a structural variant, displays significant interactions with enzymes and receptors in biological systems due to its structural features, hinting at the chemical versatility of compounds like 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde in binding with biomacromolecules through various weak interactions (Verma et al., 2019).
Applications in Pharmacology and Material Science
- Oxadiazoles, especially 1,3,4-oxadiazole scaffolds, are prominent in pharmacology, polymers, material science, and organic electronics. Their ease of synthesis and the potential for linking π-conjugated groups make them vital building blocks for fluorescent frameworks, particularly in developing chemosensors for metal-ion sensing (Sharma et al., 2022).
Environmental Applications: Treatment of Organic Pollutants
- Enzymatic approaches utilizing redox mediators have shown promise in the remediation of various organic pollutants, including those similar to 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, in wastewater. These redox mediators enhance the degradation efficiency of recalcitrant compounds significantly, highlighting the environmental significance of these compounds in pollution treatment (Husain & Husain, 2007).
properties
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSGLQIKLWDTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432168 | |
Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
CAS RN |
333333-34-9 | |
Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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